molecular formula C10H7FO B584125 5-Fluoronaphthalen-2-ol CAS No. 741693-88-9

5-Fluoronaphthalen-2-ol

Cat. No.: B584125
CAS No.: 741693-88-9
M. Wt: 162.163
InChI Key: KPMLFUQEFMLXQR-UHFFFAOYSA-N
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Description

5-Fluoronaphthalen-2-ol is a chemical compound that belongs to the family of naphthalene derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.

Scientific Research Applications

5-Fluoronaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

The synthesis of fluorinated compounds like 5-Fluoronaphthalen-2-ol is a fast-growing research area. These compounds are used as building blocks for the preparation of complex molecules . Future research may focus on developing new synthetic strategies and exploring the potential applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoronaphthalen-2-ol typically involves the fluorination of naphthalen-2-ol. One common method is the electrophilic aromatic substitution reaction where naphthalen-2-ol is treated with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoronaphthalen-2-ol undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces quinones or hydroxylated derivatives.

    Reduction: Yields dihydro derivatives.

    Substitution: Forms various substituted naphthalen-2-ol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Fluoronaphthalen-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoronaphthalen-2-ol
  • 6-Fluoronaphthalen-2-ol
  • 5-Chloronaphthalen-2-ol
  • 5-Bromonaphthalen-2-ol

Uniqueness

5-Fluoronaphthalen-2-ol is unique due to the specific position of the fluorine atom on the naphthalene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can alter the compound’s electronic properties, making it distinct from its chloro, bromo, and other fluoro analogs.

Properties

IUPAC Name

5-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLFUQEFMLXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40666700
Record name 5-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741693-88-9
Record name 5-Fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40666700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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